A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid
A Technical Guide to the Natural Sources and Biosynthesis of Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, an unsaturated carboxylic acid, is a pivotal intermediate in the biosynthesis of a vast array of natural products in plants.[1] Its derivatives form the basis for numerous pharmacologically active compounds, including flavonoids, lignans, and stilbenes.[2] This technical guide provides an in-depth exploration of the natural sources of cinnamic acid and a detailed overview of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.
Natural Sources of Cinnamic Acid
Cinnamic acid and its derivatives are widely distributed throughout the plant kingdom, often found in their free form or as esters.[3] While present in many green plants in trace amounts, higher concentrations are typically found in specific species and plant parts.[3] The name "cinnamic" itself is derived from cinnamon (Cinnamomum zeylanicum), a primary and well-known source.[3] Other significant natural sources include balsams like storax, Peru balsam, and Tolu balsam, as well as shea butter.
Quantitative Data on Cinnamic Acid Content
The concentration of cinnamic acid varies considerably among different plant species and even within different parts of the same plant. The following table summarizes quantitative data from various studies, primarily focusing on species of the Cinnamomum genus.
| Plant Species | Plant Part | Concentration of Cinnamic Acid | Reference |
| Cinnamomum verum | Bark | 4330 µg/g | |
| Cinnamomum loureirii | Bark | 16.97 mg/g of MeOH extract | |
| Cinnamomum loureirii | Leaf | 2.50 mg/g of MeOH extract | |
| Cinnamomum camphora | Bark | 0.31 mg/g of MeOH extract | |
| Cinnamomum camphora | Leaf | 0.26 mg/g of MeOH extract | |
| Cinnamomum camphora | Heartwood | 0.69 mg/g of MeOH extract | |
| Cinnamomum japonicum | Bark | 0.23 mg/g of MeOH extract | |
| Cinnamomum japonicum | Leaf | 0.10 mg/g of MeOH extract | |
| Cinnamomum japonicum | Heartwood | 0.10 mg/g of MeOH extract | |
| Commercial Cinnamon Powder A | Powder | 47.60 mg/g of MeOH extract | |
| Commercial Cinnamon Powder B | Powder | 37.76 mg/g of MeOH extract | |
| Commercial Cinnamon Powder C | Powder | 22.87 mg/g of MeOH extract | |
| Strawberries (immature green) | Fruit | up to 4.97 µg/g |
Biosynthesis of Cinnamic Acid
The biosynthesis of cinnamic acid in plants is a well-characterized process that begins with the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.
The Shikimate Pathway and Phenylalanine Synthesis
The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose-4-phosphate, into chorismate. Chorismate is a critical branch-point intermediate that leads to the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For the biosynthesis of cinnamic acid, the pathway proceeds to the formation of L-phenylalanine.
The Phenylpropanoid Pathway: The Role of Phenylalanine Ammonia-Lyase (PAL)
The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . This pivotal step converts L-phenylalanine into trans-cinnamic acid and ammonia. PAL is a key regulatory enzyme in this pathway, and its activity is often induced by various stimuli such as light, wounding, and pathogenic attack.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the core biosynthetic pathway leading to cinnamic acid.
Experimental Protocols
Extraction of Cinnamic Acid from Plant Material
1. Microwave-Assisted Extraction (MAE)
This method offers rapid extraction with reduced solvent consumption.
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Apparatus: Microwave reactor equipped with a reflux condenser.
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Procedure:
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Weigh 2.5 g of dried, powdered plant material and place it in the microwave extraction vessel.
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Add 50 mL of the extraction solvent (e.g., 59% ethanol in water).
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Seal the vessel and place it in the microwave reactor.
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Set the microwave power (e.g., 147.5 W) and extraction time (e.g., 3.4 minutes).
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After irradiation, allow the vessel to cool to room temperature.
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Filter the extract through Whatman No. 41 filter paper.
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Adjust the final volume to 50 mL with the extraction solvent and store at 4°C prior to analysis.
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2. Reflux Extraction
A conventional and widely used method for the extraction of plant secondary metabolites.
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Apparatus: Reflux extractor with a water bath.
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Procedure:
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Place a known quantity of dried, powdered plant material (e.g., 10 g) into a round-bottom flask.
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Add the extraction solvent (e.g., 200 mL of methanol).
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Assemble the reflux apparatus and heat the mixture in a water bath to the boiling point of the solvent.
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Maintain the reflux for a specified period (e.g., 2 hours).
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After cooling, filter the extract.
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Evaporate the solvent in vacuo to obtain the crude extract.
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Quantification of Cinnamic Acid by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantification of cinnamic acid in plant extracts.
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Instrumentation: HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 20% to 100% methanol over 30 minutes. An alternative isocratic mobile phase consists of acetonitrile and phosphate buffer solution (pH 2.5) in a 35:65 (v/v) ratio.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 269 nm or 290 nm.
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Injection Volume: 10 µL.
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Quantification: Prepare a calibration curve using a series of standard solutions of trans-cinnamic acid of known concentrations. The concentration of cinnamic acid in the plant extracts is determined by comparing the peak area with the calibration curve.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This assay measures the enzymatic activity of PAL by quantifying the formation of trans-cinnamic acid.
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Principle: The formation of trans-cinnamic acid from L-phenylalanine is monitored by measuring the increase in absorbance at 290 nm.
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Reagents:
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Extraction Buffer
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Reaction Buffer (e.g., Tris-HCl, pH 8.8)
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L-phenylalanine solution (substrate)
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Stop Solution (e.g., HCl)
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Procedure:
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Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The supernatant contains the crude enzyme extract.
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Enzyme Assay: a. Pre-warm the reaction buffer and L-phenylalanine solution to 30°C. b. In a cuvette, mix the reaction buffer and the enzyme extract. c. Initiate the reaction by adding the L-phenylalanine solution. d. Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding the stop solution. f. Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture without the enzyme extract or with the stop solution added at time zero).
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Calculation: The PAL activity is calculated based on the change in absorbance and is typically expressed as units per milligram of protein or per gram of fresh weight. One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
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Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of cinnamic acid. The quantitative data presented highlights the significant variation in cinnamic acid content across different plant species and tissues. The elucidation of the biosynthetic pathway, from the shikimate pathway through the action of PAL, offers targets for metabolic engineering to enhance the production of this valuable compound. The detailed experimental protocols for extraction, quantification, and enzyme activity assays serve as a practical resource for researchers in the field. A thorough understanding of these aspects is crucial for the effective exploration and utilization of cinnamic acid and its derivatives in drug development and other industrial applications.
References
- 1. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes | Semantic Scholar [semanticscholar.org]
- 3. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
